(Rac)-DNDI-8219: A Technical Deep Dive into its Antileishmanial Mechanism
(Rac)-DNDI-8219: A Technical Deep Dive into its Antileishmanial Mechanism
For Immediate Release
GENEVA – November 21, 2025 – This technical guide provides an in-depth analysis of the mechanism of action of (Rac)-DNDI-8219, a promising nitroimidazole-based drug candidate for the treatment of visceral leishmaniasis. Developed by the Drugs for Neglected Diseases initiative (DNDi) and its partners, (Rac)-DNDI-8219 is a bicyclic nitro-compound that has demonstrated potent activity against Leishmania parasites. This document, intended for researchers, scientists, and drug development professionals, consolidates the current understanding of its mode of action, from prodrug activation to its downstream cellular effects, supported by available quantitative data and detailed experimental methodologies.
Executive Summary
(Rac)-DNDI-8219 is a prodrug that requires reductive activation within the Leishmania parasite to exert its cytotoxic effects. The core of its mechanism involves a two-step process:
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Reductive Activation: The drug is selectively activated by a novel, parasite-specific type 2 nitroreductase (NTR2), a putative NAD(P)H oxidase. This activation, crucial for the drug's efficacy, results in the formation of reactive nitroso and hydroxylamine intermediates.
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Downstream Target Engagement: While the precise molecular target of the activated drug is still under investigation, compelling evidence from metabolomic studies points towards the disruption of phospholipid biosynthesis. Specifically, it is hypothesized to inhibit a key enzyme in this pathway, leading to a cytotoxic accumulation of precursor molecules and a depletion of essential phospholipids required for membrane integrity.
Resistance to (Rac)-DNDI-8219 is primarily associated with the loss-of-function mutations in the gene encoding NTR2, preventing the activation of the prodrug. The unique activation pathway and downstream target distinguish (Rac)-DNDI-8219 from other antileishmanial drugs and present a novel approach to combat this neglected tropical disease.
Reductive Activation by Leishmania-Specific Nitroreductase 2 (NTR2)
The selective toxicity of (Rac)-DNDI-8219 against Leishmania is attributed to its activation by a parasite-specific enzyme. Unlike monocyclic nitroimidazoles, which are activated by a type 1 nitroreductase (NTR1), bicyclic nitro-compounds like DNDI-8219 are substrates for a novel type 2 nitroreductase (NTR2).[1][2][3]
Using a combination of quantitative proteomics and whole-genome sequencing of drug-resistant Leishmania parasites, NTR2 was identified as the activating enzyme.[1][2] Genetic studies have confirmed that overexpression of NTR2 renders the parasites hypersensitive to bicyclic nitro-compounds, while knockout of the NTR2 gene confers complete resistance.[3] This establishes that NTR2 is both necessary and sufficient for the activation of this class of drugs.[3] The activation process involves the reduction of the nitro group on the imidazole ring to generate cytotoxic radical species.
Postulated Mechanism: Inhibition of Phospholipid Biosynthesis
Following activation by NTR2, the resulting reactive metabolites of (Rac)-DNDI-8219 are believed to exert their primary cytotoxic effect by inhibiting a critical enzyme in the parasite's phospholipid synthesis pathway. This hypothesis is supported by metabolomic analyses of Leishmania parasites treated with a DNDi nitroimidazole. These studies revealed a significant accumulation of a precursor molecule involved in phospholipid synthesis, coupled with a concurrent decrease in the levels of mature phospholipids, which are essential components of cellular membranes.[4]
The specific enzyme targeted by the activated drug has not yet been definitively identified in published literature. However, research into the phospholipid metabolism of Leishmania has shown that the de novo synthesis of phosphatidylethanolamine (PE) via the Kennedy pathway is essential for the survival of both the promastigote and the clinically relevant amastigote stages of the parasite.[5][6][7][8] This makes enzymes within this pathway, such as ethanolamine-phosphate cytidylyltransferase (EPCT), plausible candidates for the drug's downstream target. In contrast, the pathway for phosphatidylcholine (PC) synthesis has been shown to be dispensable in the amastigote stage, making its enzymes less likely targets.[9][10][11]
The proposed mechanism of action, from prodrug activation to the disruption of phospholipid metabolism, is depicted in the following diagram:
Quantitative Data Summary
The following table summarizes the in vitro activity of (Rac)-DNDI-8219 (also referred to as compound R-6) and related compounds against various Leishmania species.
| Compound | Leishmania Species | Assay Model | IC50 / EC50 (µM) | Reference |
| (Rac)-DNDI-8219 (R-6) | L. infantum | Intracellular amastigotes | 0.13 ± 0.03 | [12] |
| (Rac)-DNDI-8219 (R-6) | L. donovani | Intracellular amastigotes | 0.28 ± 0.05 | [12] |
| Pyridine R-136 | L. infantum | Intracellular amastigotes | 0.08 ± 0.02 | [12] |
| Pyridine R-136 | L. donovani | Intracellular amastigotes | 0.16 ± 0.02 | [12] |
| Miltefosine | L. infantum | Intracellular amastigotes | 1.1 ± 0.2 | [12] |
| Miltefosine | L. donovani | Intracellular amastigotes | 0.53 ± 0.05 | [12] |
Data presented as mean ± standard deviation.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of (Rac)-DNDI-8219's mechanism of action.
In Vitro Antileishmanial Screening against Intracellular Amastigotes
This protocol is adapted from standard assays used for screening compounds against the intracellular stage of L. donovani using the THP-1 human monocytic cell line.[13][14]
5.1.1 Materials:
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THP-1 human acute monocytic leukemia cell line (ATCC TIB-202)
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Leishmania donovani promastigotes
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RPMI-1640 medium
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Heat-inactivated Fetal Bovine Serum (FBS)
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Penicillin-Streptomycin solution
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Phorbol 12-myristate 13-acetate (PMA)
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(Rac)-DNDI-8219 and control drugs
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96-well cell culture plates
5.1.2 THP-1 Cell Culture and Differentiation:
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Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
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Maintain cell density between 1x10⁵ and 8x10⁵ cells/mL.
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To differentiate, seed THP-1 cells into 96-well plates at a density of 5x10⁴ cells/well.
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Add PMA to a final concentration of 25-50 ng/mL and incubate for 48-72 hours to induce differentiation into adherent macrophages.
5.1.3 Macrophage Infection:
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Culture L. donovani promastigotes to stationary phase to enrich for infective metacyclic forms.
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Wash the differentiated THP-1 macrophages with pre-warmed serum-free RPMI-1640.
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Add stationary phase promastigotes to the macrophages at a multiplicity of infection (MOI) of 10:1 (parasites:macrophage).
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Incubate for 24 hours at 37°C and 5% CO₂ to allow for phagocytosis and transformation into amastigotes.
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After incubation, wash the wells extensively with medium to remove any non-internalized promastigotes.
5.1.4 Drug Treatment and Efficacy Assessment:
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Prepare serial dilutions of (Rac)-DNDI-8219 and control drugs in RPMI-1640 with 2% FBS.
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Add the drug dilutions to the infected macrophages and incubate for 48-72 hours.
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After incubation, lyse the macrophages using a controlled method (e.g., 0.05% SDS).
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The released amastigotes can be quantified using various methods, such as a parasite rescue and transformation assay where amastigotes are allowed to transform back into promastigotes, and their growth is measured fluorometrically.[13]
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Calculate the 50% inhibitory concentration (IC50) by fitting the dose-response data to a sigmoidal curve.
NTR2 Enzymatic Activity Assay
This protocol is based on the methodology described for measuring the activity of recombinant NTR2 by monitoring NADPH oxidation.[15]
5.2.1 Materials:
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Recombinant Leishmania NTR2 protein
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HEPES buffer (50 mM, pH 7.0)
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NADPH
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(Rac)-DNDI-8219
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Spectrophotometer capable of reading at 340 nm
5.2.2 Assay Procedure:
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Prepare a reaction mixture (e.g., 1 mL) containing 50 mM HEPES (pH 7.0) and 100 µM NADPH in a cuvette.
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Incubate the mixture at 25°C for 1 minute to equilibrate.
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Add recombinant NTR2 to a final concentration of approximately 500 nM.
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Measure the background rate of NADPH oxidation by monitoring the decrease in absorbance at 340 nm for 1 minute.
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Initiate the specific reaction by adding (Rac)-DNDI-8219 (e.g., to a final concentration of 100 µM).
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Immediately record the initial rate of decrease in absorbance at 340 nm.
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The NTR2 activity is calculated based on the rate of NADPH oxidation (Extinction coefficient for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹), subtracting the background rate.
Generation of NTR2 Knockout Leishmania using CRISPR-Cas9
This protocol provides a general framework for generating gene knockouts in Leishmania using the CRISPR-Cas9 system, which has been successfully applied to this parasite.[1][2][16]
5.3.1 Materials:
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Leishmania cell line expressing Cas9 and T7 RNA polymerase
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Plasmids for amplifying drug resistance cassettes (e.g., pT series)
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Custom oligonucleotides for generating single guide RNA (sgRNA) templates and for homologous recombination flanks
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High-fidelity DNA polymerase
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Electroporator and cuvettes
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Selective drugs (e.g., Blasticidin, Puromycin)
5.3.2 Protocol Outline:
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sgRNA Design: Design two sgRNAs targeting the 5' and 3' regions of the NTR2 gene using a tool like LeishGEdit.net to ensure specificity and minimize off-target effects.
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Donor DNA Amplification: Amplify two drug resistance cassettes (e.g., BSD and PUR) by PCR. The primers should include 30 bp homology flanks corresponding to the regions upstream and downstream of the NTR2 open reading frame.
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sgRNA Template Amplification: Generate the DNA templates for sgRNA transcription via PCR.
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Transfection: Transfect the Cas9/T7-expressing Leishmania promastigotes with the purified donor DNA and sgRNA templates by electroporation.
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Selection and Cloning: Select for transformants by adding the appropriate drugs to the culture medium. Clone the resistant parasites by serial dilution to obtain clonal populations.
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Verification: Confirm the gene knockout by PCR analysis of genomic DNA from the clonal populations to ensure the replacement of the NTR2 gene with the resistance cassettes.
Conclusion and Future Directions
The mechanism of action of (Rac)-DNDI-8219 in Leishmania is a multi-step process initiated by a parasite-specific activation cascade. The discovery of NTR2 as the key activating enzyme provides a strong rationale for the compound's selectivity and highlights a potential vulnerability in the parasite. While the downstream inhibition of phospholipid biosynthesis is a compelling hypothesis supported by metabolomic data, the definitive identification of the molecular target of the activated drug remains a critical area for future research. Elucidating this target will not only provide a complete picture of the drug's mechanism but will also be invaluable for understanding potential resistance mechanisms beyond NTR2 modification and for the rational design of next-generation nitroimidazole-based antileishmanials. Further studies employing chemical proteomics and genetic approaches are warranted to pinpoint this crucial piece of the puzzle.
References
- 1. LeishGEdit: A Method for Rapid Gene Knockout and Tagging Using CRISPR-Cas9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ora.ox.ac.uk [ora.ox.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. brieflands.com [brieflands.com]
- 5. Ethanolaminephosphate cytidyltransferase is essential for survival, lipid homeostasis and stress tolerance in Leishmania major - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethanolaminephosphate cytidylyltransferase is essential for survival, lipid homeostasis and stress tolerance in Leishmania major - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. Phosphatidylcholine synthesis through cholinephosphate cytidylyltransferase is dispensable in Leishmania major [pubmed.ncbi.nlm.nih.gov]
- 11. De Novo Synthesis of Phosphatidylcholine Is Essential for the Promastigote But Not Amastigote Stage in Leishmania major - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of (6 R)-2-Nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5 H-imidazo[2,1- b][1,3]oxazine (DNDI-8219): A New Lead for Visceral Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Parasite Rescue and Transformation Assay for Antileishmanial Screening Against Intracellular Leishmania donovani Amastigotes in THP1 Human Acute Monocytic Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Image-Based High-Content Screening Assay for Compounds Targeting Intracellular Leishmania donovani Amastigotes in Human Macrophages | PLOS Neglected Tropical Diseases [journals.plos.org]
- 15. Activation of Bicyclic Nitro-drugs by a Novel Nitroreductase (NTR2) in Leishmania - PMC [pmc.ncbi.nlm.nih.gov]
- 16. LeishGEdit: A Method for Rapid Gene Knockout and Tagging Using CRISPR-Cas9 | Springer Nature Experiments [experiments.springernature.com]
